molecular formula C18H31NO B14337942 3-(Dihexylamino)phenol CAS No. 109292-68-4

3-(Dihexylamino)phenol

Cat. No.: B14337942
CAS No.: 109292-68-4
M. Wt: 277.4 g/mol
InChI Key: SEHVPZNDRDSGGQ-UHFFFAOYSA-N
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Description

3-(Dihexylamino)phenol is an organic compound characterized by the presence of a phenol group substituted with a dihexylamino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dihexylamino)phenol typically involves the reaction of phenol with dihexylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction where phenol is treated with dihexylamine in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions (e.g., temperature, pressure) is crucial to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroquinones or other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(Dihexylamino)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dihexylamino)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or participate in redox reactions, while the dihexylamino group can interact with hydrophobic regions of proteins or membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Similar Compounds:

    3-(Diethylamino)phenol: Similar structure but with diethylamino instead of dihexylamino group.

    3-(Dimethylamino)phenol: Contains a dimethylamino group instead of dihexylamino.

    3-(Dipropylamino)phenol: Features a dipropylamino group.

Uniqueness: this compound is unique due to the longer alkyl chains in the dihexylamino group, which can influence its hydrophobicity, solubility, and interactions with biological targets. This can result in distinct chemical and biological properties compared to its shorter-chain analogs.

Properties

109292-68-4

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

IUPAC Name

3-(dihexylamino)phenol

InChI

InChI=1S/C18H31NO/c1-3-5-7-9-14-19(15-10-8-6-4-2)17-12-11-13-18(20)16-17/h11-13,16,20H,3-10,14-15H2,1-2H3

InChI Key

SEHVPZNDRDSGGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC(=CC=C1)O

Origin of Product

United States

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